2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C5H6ClN3OS2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
- 2-chloro-5-(methylsulfanyl)benzamide
Uniqueness
2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6ClN3OS2 |
---|---|
Molecular Weight |
223.7 g/mol |
IUPAC Name |
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H6ClN3OS2/c1-11-5-9-8-4(12-5)7-3(10)2-6/h2H2,1H3,(H,7,8,10) |
InChI Key |
DISVIZDJLHHFCC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CCl |
Origin of Product |
United States |
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